Cas no 1121634-73-8 (3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine)

3-4-(トリフルオロメチル)フェニルメトキシ-ピロリジンは、有機合成化学において重要な中間体として利用される化合物です。分子構造中のトリフルオロメチル基(-CF3)とピロリジン環を有しており、高い電子求引性と立体効果を示します。特に医薬品開発分野で、生物学的活性を持つ化合物の合成前駆体として有用です。本化合物の特徴は、①フッ素原子の導入による代謝安定性の向上、②ピロリジン環の塩基性を活⽤した分子設計の柔軟性、③芳香環修飾による親油性の制御が可能な点です。有機溶媒への溶解性が良好で、各種カップリング反応や置換反応への適用性に優れています。

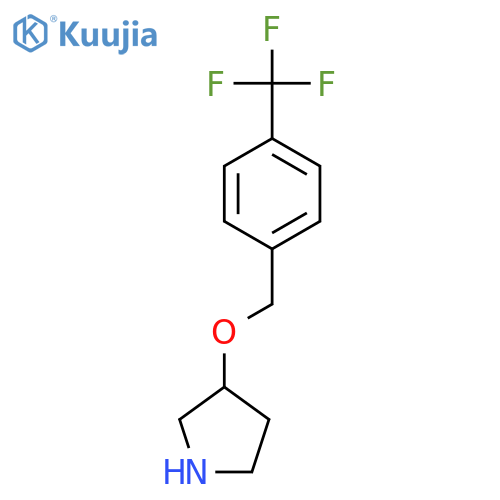

1121634-73-8 structure

商品名:3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine

CAS番号:1121634-73-8

MF:C12H14F3NO

メガワット:245.240873813629

CID:5042450

3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine

- 3-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidine

- 3-[[4-(Trifluoromethyl)phenyl]methoxy]- Pyrrolidine

- 3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine

-

- インチ: 1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)8-17-11-5-6-16-7-11/h1-4,11,16H,5-8H2

- InChIKey: KFZOFTDSIWIYCZ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=CC=1)COC1CNCC1)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 236

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 21.3

3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T182360-250mg |

3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine |

1121634-73-8 | 250mg |

$ 560.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657091-1g |

3-((4-(Trifluoromethyl)benzyl)oxy)pyrrolidine |

1121634-73-8 | 98% | 1g |

¥5628.00 | 2024-08-09 | |

| TRC | T182360-125mg |

3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine |

1121634-73-8 | 125mg |

$ 335.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657091-2.5g |

3-((4-(Trifluoromethyl)benzyl)oxy)pyrrolidine |

1121634-73-8 | 98% | 2.5g |

¥8106.00 | 2024-08-09 |

3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1121634-73-8 (3-4-(Trifluoromethyl)phenylmethoxy-pyrrolidine) 関連製品

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量